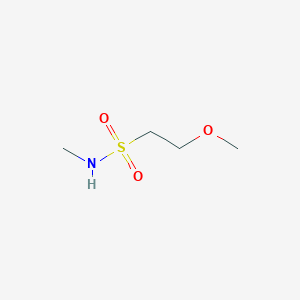
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that belongs to the class of synthetic cannabinoids. It has been found to possess potent psychoactive effects and has been used in scientific research to study the mechanism of action of cannabinoids.
Wirkmechanismus
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves the activation of the CB1 and CB2 receptors in the body. These receptors are found in the brain, immune system, and other tissues and are involved in regulating various physiological processes. Activation of these receptors by cannabinoids leads to a wide range of effects, including pain relief, relaxation, and altered perception.
Biochemische Und Physiologische Effekte
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to activate the CB1 and CB2 receptors, leading to pain relief, relaxation, and altered perception. This compound has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone in lab experiments include its potent psychoactive effects and its ability to activate the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of selectivity for the CB1 and CB2 receptors.
Zukünftige Richtungen
There are several future directions for research involving 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone. One area of research could focus on developing more selective compounds that target specific cannabinoid receptors. Another area of research could focus on studying the long-term effects of cannabinoids on the body, including their potential for addiction and other adverse effects. Additionally, research could be conducted on the potential therapeutic uses of cannabinoids for various medical conditions, including pain, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-chlorobenzyl indole-3-thiol with 4-methylpiperidine-1-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been used in scientific research to study the mechanism of action of cannabinoids. It has been found to activate the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has been used to study the effects of cannabinoids on the brain, immune system, and other physiological processes.
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPYGLPTUGFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)




![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)

![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
